molecular formula C8H9NO3 B1293961 2-Methyl-3-nitroanisole CAS No. 4837-88-1

2-Methyl-3-nitroanisole

Cat. No.: B1293961
CAS No.: 4837-88-1
M. Wt: 167.16 g/mol
InChI Key: HQCZLEAGIOIIMC-UHFFFAOYSA-N
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Description

2-Methyl-3-nitroanisole: is an organic compound with the molecular formula C8H9NO3 . It is a derivative of anisole, where the methoxy group is substituted at the 3-position with a nitro group and at the 2-position with a methyl group. This compound is known for its yellow to pale brown crystalline appearance and is primarily used in chemical synthesis studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-nitroanisole can be synthesized through various methods. One common method involves the nitration of 2-methylanisole. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization from methanol and sublimation under vacuum .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-Methyl-3-aminoanisole.

    Substitution: Various substituted anisoles depending on the nucleophile used.

    Oxidation: 2-Methyl-3-nitrobenzoic acid.

Scientific Research Applications

2-Methyl-3-nitroanisole is utilized in various scientific research applications, including:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.

    Material Science:

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitroanisole largely depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In substitution reactions, the methoxy group is displaced by a nucleophile, resulting in the formation of a new bond .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-nitroanisole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both the nitro and methoxy groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCZLEAGIOIIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197499
Record name 2-Methyl-3-nitroanisole
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-88-1
Record name 1-Methoxy-2-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4837-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-nitroanisole
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Record name 2-Methyl-3-nitroanisole
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Record name 2-methyl-3-nitroanisole
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Synthesis routes and methods

Procedure details

To a solution of 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in DMF (150 mL) was added sodium hydride (60% in mineral oil, 2.6 g, 110 mmol) at 0° C. and the mixture was stirred for 30 minutes at room temperature. Methyl iodide (28.4 g, 200 mmol) was added and the mixture was heated to 80° C. for 5 hours. Water (100 mL) was added and the mixture was extracted with ethyl acetate (3 times 100 mL). The combined ethyl acetate phases were dried over sodium sulphate and concentrated under vacuum to give a residue, which was purified by column chromatography on silica gel (PE:EtOAc=5:1). Evaporation afforded the title compound as a yellow solid (14.4 g).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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